molecular formula C7H9Li B8564906 lithium;5-ethylcyclopenta-1,3-diene CAS No. 135630-42-1

lithium;5-ethylcyclopenta-1,3-diene

Cat. No.: B8564906
CAS No.: 135630-42-1
M. Wt: 100.1 g/mol
InChI Key: ZBDWUWNQBVXRMA-UHFFFAOYSA-N
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Description

Lithium;5-ethylcyclopenta-1,3-diene is an organometallic compound derived from cyclopentadienyl lithium (LiCp), where an ethyl substituent is introduced at the 5-position of the cyclopentadiene ring. This modification alters its electronic and steric properties compared to unsubstituted LiCp, making it a versatile reagent in synthetic chemistry, particularly in the preparation of transition metal complexes and as a precursor in organic synthesis. Its molecular formula is C₇H₉Li, with a molecular weight of 100.09 g/mol.

Properties

CAS No.

135630-42-1

Molecular Formula

C7H9Li

Molecular Weight

100.1 g/mol

IUPAC Name

lithium;5-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1

InChI Key

ZBDWUWNQBVXRMA-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[C-]1C=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.

    Reduction: It can be reduced to form cyclopentadiene derivatives.

    Substitution: The lithium atom can be substituted with other metal cations or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.

Major Products

    Oxidation: Cyclopentadienone derivatives.

    Reduction: Cyclopentadiene derivatives.

    Substitution: Substituted cyclopentadiene derivatives.

Scientific Research Applications

lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares lithium;5-ethylcyclopenta-1,3-diene with structurally related cyclopentadiene derivatives and organometallic analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications/Properties
This compound C₇H₉Li 100.09 Not reported Not reported Organometallic synthesis, ligand design
Lithium cyclopentadienide (LiCp) C₅H₅Li 72.03 Not reported Not reported Catalyst precursor, reducing agent
5-Butylcyclopenta-1,3-diene C₉H₁₄ 122.21 164–167 Not reported Intermediate in organic synthesis
3-Ethyl-1-methylcyclopenta-1,3-diene C₈H₁₂ 108.18 Not reported Not reported Fine chemicals, specialty synthesis
4-Methyl-penta-1,3-diene C₆H₁₀ 82.14 75–77 0.718 Industrial solvents, polymer research

Key Observations :

  • Substituent Effects : The introduction of alkyl groups (e.g., ethyl, butyl) increases molecular weight and boiling points compared to unsubstituted analogs. For example, 5-butylcyclopenta-1,3-diene (C₉H₁₄) has a boiling point of 164–167°C , significantly higher than 4-methyl-penta-1,3-diene (75–77°C ) due to increased van der Waals interactions .
  • Lithium Derivatives: Lithium-containing compounds (e.g., LiCp and its 5-ethyl derivative) exhibit high reactivity and are typically pyrophoric, requiring inert handling conditions. Their applications focus on organometallic synthesis rather than standalone industrial uses .
Electronic and Reactivity Profiles
  • HOMO-LUMO Gaps: While direct data for this compound are unavailable, substituted cyclopentadienyl ligands are known to modulate electronic properties. Ethyl groups, being electron-donating, may lower the LUMO energy of the cyclopentadienyl ring, enhancing its nucleophilicity and metal-binding affinity compared to LiCp .
  • This property is critical in tuning catalyst selectivity .

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